An In-depth Technical Guide to the Synthesis and Characterization of Octyldodecyl Lactate
An In-depth Technical Guide to the Synthesis and Characterization of Octyldodecyl Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyldodecyl lactate, the ester of lactic acid and 2-octyldodecanol, is a versatile emollient and skin conditioning agent with growing applications in the cosmetic and pharmaceutical industries. Its synthesis, typically achieved through direct esterification or transesterification, yields a product whose purity and physicochemical properties are critical to its performance. This technical guide provides a comprehensive overview of the synthesis and characterization of octyldodecyl lactate, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis pathway and characterization workflow.
Introduction
Octyldodecyl lactate (CAS No. 57568-20-4) is a long-chain alkyl lactate valued for its emollient properties.[1][2][3] Its branched alkyl chain contributes to a desirable sensory profile and good spreadability in topical formulations. A thorough understanding of its synthesis and characterization is essential for ensuring product quality, consistency, and optimal performance in various applications. This guide details the chemical and enzymatic synthesis routes and outlines the key analytical techniques for its comprehensive characterization.
Synthesis of Octyldodecyl Lactate
The primary method for synthesizing octyldodecyl lactate is the esterification of lactic acid with 2-octyldodecanol. This can be achieved through both chemical and enzymatic catalysis.
Chemical Synthesis: Fischer-Speier Esterification
Fischer-Speier esterification is a common acid-catalyzed method for producing esters.[4] The reaction involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Reaction Scheme:
Figure 1: Chemical Synthesis of Octyldodecyl Lactate.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lactic acid (1.0 equivalent) and 2-octyldodecanol (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 equivalents) or sulfuric acid.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) in a suitable solvent like toluene to facilitate the azeotropic removal of water. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.[5]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure octyldodecyl lactate.[6][7]
-
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under milder reaction conditions and with easier product purification. Lipases are commonly used enzymes for esterification.[8]
Experimental Protocol:
-
Reactant and Enzyme Preparation: In a suitable reaction vessel, combine lactic acid (1.0 equivalent), 2-octyldodecanol (1.1 equivalents), and an immobilized lipase (e.g., Novozym 435) in a solvent-free system or in an organic solvent such as hexane.
-
Reaction: Incubate the mixture at a controlled temperature (typically 40-60 °C) with continuous stirring. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation and can be achieved by applying a vacuum or using molecular sieves.
-
Monitoring and Purification:
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction reaches completion, separate the immobilized enzyme by filtration for potential reuse.
-
The product can be purified by vacuum distillation to remove any unreacted starting materials.
-
Characterization of Octyldodecyl Lactate
A combination of spectroscopic and physical methods is employed to confirm the structure and purity of the synthesized octyldodecyl lactate.
Physicochemical Properties
The physical properties of octyldodecyl lactate are important for its application in various formulations.
| Property | Predicted Value | Reference |
| Molecular Formula | C23H46O3 | [9] |
| Molecular Weight | 370.61 g/mol | [9] |
| Boiling Point | 397.7 ± 10.0 °C at 760 mmHg | [10] |
| Density | 0.9 ± 0.1 g/cm³ | [10] |
| Flash Point | 188.0 ± 7.5 °C | [10] |
| Refractive Index | 1.458 | [10] |
| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C | [10] |
Table 1: Predicted Physicochemical Properties of Octyldodecyl Lactate.
Spectroscopic Characterization
Workflow for Spectroscopic Analysis:
Figure 2: Workflow for Spectroscopic Characterization.
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Acquire the FT-IR spectrum of a thin film of the purified octyldodecyl lactate on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Expected Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 (broad) | O-H stretch (hydroxyl group) |
| 2925, 2855 | C-H stretch (alkyl chain) |
| ~1735 | C=O stretch (ester carbonyl) |
| ~1125 | C-O stretch (ester linkage) |
Table 2: Expected FT-IR Peaks for Octyldodecyl Lactate.[11][12]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.
Experimental Protocol:
-
Dissolve a small amount of the purified octyldodecyl lactate in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Expected ¹H NMR Chemical Shifts (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 1H | -CH(OH)- of lactate moiety |
| ~4.1 | Multiplet | 2H | -O-CH₂- of octyldodecyl moiety |
| ~2.5 (broad) | Singlet | 1H | -OH of lactate moiety |
| ~1.4 | Doublet | 3H | -CH₃ of lactate moiety |
| 1.2-1.3 | Multiplet | ~32H | -(CH₂)n- of octyldodecyl moiety |
| ~0.9 | Triplet | 6H | Terminal -CH₃ of octyldodecyl moiety |
Table 3: Predicted ¹H NMR Chemical Shifts for Octyldodecyl Lactate.[8][13][14]
Expected ¹³C NMR Chemical Shifts (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (ester carbonyl) |
| ~69 | -CH(OH)- of lactate moiety |
| ~67 | -O-CH₂- of octyldodecyl moiety |
| 30-32 | -(CH₂)n- of octyldodecyl moiety |
| ~22 | -(CH₂)n- of octyldodecyl moiety |
| ~20 | -CH₃ of lactate moiety |
| ~14 | Terminal -CH₃ of octyldodecyl moiety |
Table 4: Predicted ¹³C NMR Chemical Shifts for Octyldodecyl Lactate.[15][16][17][18]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol:
-
Introduce the sample into a mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum.
Expected Fragmentation Pattern (ESI-MS):
The ESI mass spectrum is expected to show the protonated molecule [M+H]⁺ at m/z 371.3. Common fragments may arise from the loss of water [M+H-H₂O]⁺ and cleavage of the ester bond.[19][20][21][22][23]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of octyldodecyl lactate. The detailed protocols for both chemical and enzymatic synthesis, along with the expected analytical data, will be a valuable resource for researchers, scientists, and drug development professionals working with this important cosmetic and pharmaceutical ingredient. The structured presentation of data and visual workflows are intended to facilitate a clear understanding of the key processes and analytical endpoints. Further experimental validation of the predicted physicochemical and spectroscopic data is encouraged to build a more complete profile of this compound.
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